3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
Description
3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by a 3-chlorobenzylthio group at position 3 and a 2-pyridyl substituent at position 5 of the triazole core. This compound belongs to a class of heterocyclic molecules renowned for their structural versatility and bioactivity, particularly in antimicrobial and enzyme-targeting applications .
Properties
Molecular Formula |
C14H12ClN5S |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12ClN5S/c15-11-5-3-4-10(8-11)9-21-14-19-18-13(20(14)16)12-6-1-2-7-17-12/h1-8H,9,16H2 |
InChI Key |
AUVAYNIAJJUPNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
- The reaction typically takes place in methanol or ethanol at elevated temperatures.
- After the reaction, the product can be purified through methods such as crystallization or extraction.
Synthetic Routes: The compound can be synthesized by reacting the corresponding ketone with thiourea under alkaline conditions.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and the substituents present.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: May have applications in drug discovery.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects is not fully elucidated.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Structural Comparison of Key 1,2,4-Triazole Derivatives
- Pyridyl vs.
- Thioether Linkages : The 3-chlorobenzylthio group enhances steric bulk and electron-withdrawing effects compared to smaller alkylthio groups (e.g., methylthio in ), which may influence metabolic stability .
Antibacterial Effects :
- The 6-chloropyridinyl methyl analog () exhibited moderate antibacterial activity (MIC: 8–32 µg/mL) against Staphylococcus aureus and Escherichia coli. The target compound’s pyridyl group may enhance activity due to improved solubility and membrane penetration .
- Thiophene-containing triazoles () showed lower activity (MIC > 64 µg/mL), suggesting that electron-rich heterocycles like pyridine are more favorable .
Molecular Docking and ADME Profiles :
- Pyrrole-containing triazoles () demonstrated strong binding to bacterial dihydrofolate reductase (DHFR) via π-π stacking. The target compound’s pyridyl group could similarly interact with DHFR but may exhibit higher solubility due to the polar nitrogen atom .
- ADME predictions for chlorophenyl analogs () indicate high logP values (~3.5), whereas the pyridyl group in the target compound may reduce logP (~2.8), enhancing bioavailability .
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | 5-(4-Cl-phenyl) Analog | Pyrrole Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 357.8 | 372.3 | 345.4 |
| Calculated logP | ~2.8 | ~3.5 | ~2.2 |
| Water Solubility (mg/mL) | ~0.15 | ~0.05 | ~0.3 |
- Thiophene derivatives () exhibit even lower solubility (~0.02 mg/mL) due to their nonpolar nature .
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